Clethodim, (Z)-
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Overview
Description
Clethodim, (Z)- is a selective herbicide belonging to the chemical family of cyclohexanediones. It is primarily used for the post-emergent control of annual and perennial grass weeds in various agricultural crops such as cotton, coffee, onions, carrots, and soybeans . Clethodim is known for its systemic action, meaning it is absorbed by the plant and translocated to the site of action, where it inhibits specific enzymes essential for plant growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Clethodim involves the condensation reaction of 5-[2-(ethylthio)propyl]-2-propionyl-3-hydroxy-2-cyclohexen-1-one with chloroallyloxyamine . This reaction is typically carried out in a microchannel reactor without the participation of a solvent, which helps improve the reaction efficiency and reduce the generation of impurities . The reaction mixture is then extracted using petroleum ether to remove impurities and improve the concentration of the reaction materials .
Industrial Production Methods
In industrial settings, the production of Clethodim follows similar synthetic routes but on a larger scale. The use of microchannel reactors and solvent-free conditions helps in achieving higher yields and better product stability . The process involves precise control of reaction conditions and the use of metering pumps to introduce the reactants quantitatively .
Chemical Reactions Analysis
Types of Reactions
Clethodim undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and degradation in the environment.
Common Reagents and Conditions
Oxidation: Clethodim can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.
Major Products Formed
The major products formed from these reactions include various metabolites such as clethodim sulfoxide, clethodim sulfone, and other oxidized or reduced derivatives .
Scientific Research Applications
Clethodim has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture. It is widely used in studies related to herbicide resistance, plant physiology, and environmental impact assessments . In biology, Clethodim is used to study the effects of herbicides on plant growth and development, as well as its impact on non-target organisms . In agriculture, it is used to develop effective weed management strategies and improve crop yields .
Mechanism of Action
Clethodim exerts its herbicidal effects by inhibiting the enzyme acetyl coenzyme A carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants . By inhibiting this enzyme, Clethodim disrupts the production of essential fatty acids, leading to the death of the target grass weeds . The systemic action of Clethodim allows it to be absorbed by the plant and translocated to the site of action, ensuring effective control of the weeds .
Comparison with Similar Compounds
Clethodim is unique among cyclohexanedione herbicides due to its high selectivity and systemic action. Similar compounds in this chemical family include sethoxydim and tralkoxydim, which also inhibit ACCase but may differ in their selectivity and application spectrum . Clethodim’s ability to control a wide range of grass weeds while being highly selective for certain crops makes it a valuable tool in integrated weed management .
Properties
Key on ui mechanism of action |
... Fatty acid synthesis inhibitor. |
---|---|
CAS No. |
1210535-11-7 |
Molecular Formula |
C17H26ClNO3S |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H26ClNO3S/c1-4-14(19-22-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)23-5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14- |
InChI Key |
SILSDTWXNBZOGF-SUJSHMTESA-N |
Isomeric SMILES |
CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)SCC)O |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)SCC)O |
boiling_point |
Decomposes below boiling point |
Color/Form |
Clear amber liquid |
flash_point |
162 °F (72 °C) (Closed cup) /Select Max Herbicide/ |
solubility |
Soluble in most organic solvents |
Origin of Product |
United States |
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